molecular formula C15H13N3O3 B11110556 N'-(4-methylbenzylidene)-4-nitrobenzohydrazide CAS No. 302909-63-3

N'-(4-methylbenzylidene)-4-nitrobenzohydrazide

Cat. No.: B11110556
CAS No.: 302909-63-3
M. Wt: 283.28 g/mol
InChI Key: MXGAVAUAOMRJQJ-MHWRWJLKSA-N
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Description

N’-(4-methylbenzylidene)-4-nitrobenzohydrazide is a compound that belongs to the class of hydrazones Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2 This compound is synthesized by the condensation of 4-nitrobenzohydrazide with 4-methylbenzaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzylidene)-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with 4-methylbenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, allowing the condensation reaction to proceed, forming the desired hydrazone product. The reaction can be represented as follows:

4-nitrobenzohydrazide+4-methylbenzaldehydeN’-(4-methylbenzylidene)-4-nitrobenzohydrazide\text{4-nitrobenzohydrazide} + \text{4-methylbenzaldehyde} \rightarrow \text{N'-(4-methylbenzylidene)-4-nitrobenzohydrazide} 4-nitrobenzohydrazide+4-methylbenzaldehyde→N’-(4-methylbenzylidene)-4-nitrobenzohydrazide

Industrial Production Methods

While specific industrial production methods for N’-(4-methylbenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of 4-methylbenzylidene-4-aminobenzohydrazide.

    Substitution: Formation of various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)-4-nitrobenzohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with cellular components, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular targets, leading to antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methylbenzylidene)-4-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and methyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

302909-63-3

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C15H13N3O3/c1-11-2-4-12(5-3-11)10-16-17-15(19)13-6-8-14(9-7-13)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+

InChI Key

MXGAVAUAOMRJQJ-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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